
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide
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Overview
Description
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by acetylation and subsequent reaction with acetamide. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Scientific Research Applications
Chemical Applications
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for diverse chemical reactions, making it valuable in organic synthesis. Researchers have utilized this compound to create derivatives that exhibit varied reactivities and properties, which can lead to the development of new materials and catalysts for industrial processes.
Biological Applications
The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
In a study evaluating various imidazole derivatives, compounds similar to this compound showed promising results against multidrug-resistant bacteria. The study reported:
Compound | Inhibition % (against S. aureus) |
---|---|
N-(3-acetyl derivative) | 65% |
N-(5-oxo derivative) | 50% |
Rifampicin (control) | >98% |
This indicates that modifications to the imidazole ring can enhance antimicrobial efficacy, suggesting potential pathways for developing new antibiotics .
Medicinal Applications
This compound is being explored as a therapeutic agent due to its ability to interact with various biological targets. Its mechanism of action involves inhibiting or activating specific enzymes and receptors, which may lead to significant biological effects such as anticancer activity .
Case Study: Anticancer Properties
Research has highlighted the anticancer potential of compounds based on the imidazole framework. For instance, a derivative was tested against A549 lung cancer cells, showing potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-4H-imidazol-2-yl)acetamide
- N-(5-oxo-4H-imidazol-2-yl)acetamide
- N-(3-acetyl-5-oxo-4H-imidazol-2-yl)propionamide
Uniqueness
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring with acetyl and acetamide functional groups, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation: It can affect signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.
- Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell wall synthesis or function, making it a candidate for antibiotic development.
Anticancer Properties
Several studies have investigated the anticancer activity of this compound against various cancer cell lines. Notably:
- Cytotoxicity Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The growth inhibition concentrations (GI50) were determined to be in the low micromolar range, indicating significant potency against these cells .
Cell Line | GI50 (μM) |
---|---|
MCF-7 | 0.49 |
NCI-H460 | 1.25 |
SF-268 | 0.87 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been shown to possess activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on three human tumor cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values ranging from 0.49 μM to 1.25 μM across different cell lines .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
- Comparison with Similar Compounds : When compared to other imidazole derivatives, this compound exhibited distinct biological activity profiles, suggesting that modifications in its structure can lead to variations in potency and selectivity against specific targets .
Properties
IUPAC Name |
N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-7-9-6(13)3-10(7)5(2)12/h3H2,1-2H3,(H,8,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJIBYLBEXEYJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)CN1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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